molecular formula C7H5BrF2O B15244410 2-Bromo-4-(difluoromethyl)phenol

2-Bromo-4-(difluoromethyl)phenol

Cat. No.: B15244410
M. Wt: 223.01 g/mol
InChI Key: OYPIFEFRKUBNAV-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)phenol is an organic compound with the molecular formula C7H5BrF2O It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and a difluoromethyl group at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-(difluoromethyl)phenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it more suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-substituted-4-(difluoromethyl)phenol derivatives.

    Oxidation: Formation of 2-bromo-4-(difluoromethyl)quinone.

    Reduction: Formation of 2-bromo-4-methylphenol.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)phenol involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Properties

Molecular Formula

C7H5BrF2O

Molecular Weight

223.01 g/mol

IUPAC Name

2-bromo-4-(difluoromethyl)phenol

InChI

InChI=1S/C7H5BrF2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7,11H

InChI Key

OYPIFEFRKUBNAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)O

Origin of Product

United States

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